molecular formula C5H7FN2O3 B121328 (5R,6S)-5-Fluoro-6-methoxydihydropyrimidine-2,4(1H,3H)-dione CAS No. 154121-06-9

(5R,6S)-5-Fluoro-6-methoxydihydropyrimidine-2,4(1H,3H)-dione

Cat. No.: B121328
CAS No.: 154121-06-9
M. Wt: 162.12 g/mol
InChI Key: KLZMCSZRWICXBK-OKKQSCSOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R,6S)-5-Fluoro-6-methoxydihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a diazinane ring, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,6S)-5-Fluoro-6-methoxydihydropyrimidine-2,4(1H,3H)-dione typically involves the use of specific starting materials and reagents under controlled conditions. One common synthetic route includes the reaction of a suitable diazinane precursor with fluorinating agents and methoxylating reagents. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

(5R,6S)-5-Fluoro-6-methoxydihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(5R,6S)-5-Fluoro-6-methoxydihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5R,6S)-5-Fluoro-6-methoxydihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The fluorine and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R,6S)-5-Fluoro-6-methoxydihydropyrimidine-2,4(1H,3H)-dione stands out due to its unique combination of fluorine and methoxy groups, which impart distinct chemical and biological properties

Properties

CAS No.

154121-06-9

Molecular Formula

C5H7FN2O3

Molecular Weight

162.12 g/mol

IUPAC Name

(5R,6S)-5-fluoro-6-methoxy-1,3-diazinane-2,4-dione

InChI

InChI=1S/C5H7FN2O3/c1-11-4-2(6)3(9)7-5(10)8-4/h2,4H,1H3,(H2,7,8,9,10)/t2-,4-/m0/s1

InChI Key

KLZMCSZRWICXBK-OKKQSCSOSA-N

Isomeric SMILES

CO[C@H]1[C@H](C(=O)NC(=O)N1)F

SMILES

COC1C(C(=O)NC(=O)N1)F

Canonical SMILES

COC1C(C(=O)NC(=O)N1)F

Synonyms

2,4(1H,3H)-Pyrimidinedione,5-fluorodihydro-6-methoxy-,cis-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.